molecular formula C20H19NO5 B11272636 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide

Cat. No.: B11272636
M. Wt: 353.4 g/mol
InChI Key: JTGOFGCGFPCQKP-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide (Compound ID: F267-0049) is a benzofuran-derived acetamide with a molecular formula of C₂₀H₁₉NO₅ and a molecular weight of 353.37 g/mol . Its structure comprises a benzofuran core substituted at the 2-position with a 2,5-dimethoxybenzoyl group and at the 5-position with an acetamide moiety. The compound is achiral, with one hydrogen bond donor and seven acceptors, which may influence its solubility (logSw = -4.18) and intermolecular interactions .

Preparation Methods

Synthetic Routes::

Industrial Production::
  • Details on industrial-scale production methods are not widely available, but research continues in this area.

Chemical Reactions Analysis

DMB-AM undergoes various reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Substituents can be introduced at various positions.

    Common Reagents: Specific reagents depend on the desired modification.

    Major Products: These include derivatives with altered functional groups.

Scientific Research Applications

    Antioxidant Activity: DMB-AM exhibits antioxidant properties, making it valuable in combating oxidative stress.

    Antibacterial Activity: In vitro tests demonstrate its efficacy against gram-positive and gram-negative bacteria.

    Drug Discovery: Researchers explore DMB-AM’s potential as a drug candidate.

Mechanism of Action

    Targets: DMB-AM likely interacts with specific molecular targets.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Analysis

The compound belongs to a broader class of heterocyclic acetamides, which are frequently explored for pharmacological applications. Evidence from a European patent (EP3348550A1) highlights several structurally related benzothiazole-acetamide derivatives (Table 1) . While these analogs share the acetamide functional group, their core heterocycles and substituents differ significantly:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Experimental)
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide (F267-0049) C₂₀H₁₉NO₅ 353.37 2,5-dimethoxybenzoyl, 3-methylbenzofuran 3.69
N-(6-ethoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide C₁₈H₁₇N₂O₃S 341.41 6-ethoxybenzothiazole, 3-methoxyphenyl N/A
N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide C₁₇H₁₃F₃N₂O₃S 382.36 6-trifluoromethoxybenzothiazole N/A
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide C₁₉H₁₅F₃N₂O₃S 408.40 6-trifluoromethylbenzothiazole N/A

Key Observations:

  • Core Heterocycle: The target compound features a benzofuran core, whereas analogs in the patent utilize benzothiazole. Benzothiazoles are sulfur-containing heterocycles, which may enhance metabolic stability compared to benzofurans .
  • Substituent Effects: The 2,5-dimethoxybenzoyl group in F267-0049 contributes to its lipophilicity (logP = 3.69). In contrast, trifluoromethoxy or trifluoromethyl groups in benzothiazole analogs (e.g., 6-trifluoromethoxybenzothiazole) likely reduce logP due to the electron-withdrawing nature of fluorine, though experimental data is lacking .
  • Polar Surface Area (PSA): F267-0049 has a PSA of 60.667 Ų, which is higher than typical values for benzothiazole derivatives (estimated PSA ~50–55 Ų for similar analogs). This suggests F267-0049 may exhibit lower blood-brain barrier penetration compared to its benzothiazole counterparts .

Biological Activity

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on existing research findings, including data tables and relevant case studies.

Structural Overview

The compound features a benzofuran moiety with methoxy substitutions, which are known to enhance biological activity. The presence of the dimethoxybenzoyl group contributes to its potential pharmacological properties. The molecular formula is C23H23NO5C_{23}H_{23}NO_{5}, and its intricate structure allows for various chemical interactions that may lead to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures often display significant antimicrobial properties. For instance, benzofuran derivatives have been documented to show activity against various bacterial strains, including M. tuberculosis and Staphylococcus aureus .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Similar benzofuran derivatives have demonstrated antiproliferative effects against cancer cell lines such as A549 and HCC827 .

Comparative Analysis of Related Compounds

A comparative analysis with structurally related compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
2-Methoxy-N-(4-methylphenyl)benzamideSimple methoxy substitutionModerate antibacterial activity
4-DimethylaminobenzamideDimethylamino groupStronger antimicrobial properties
N-(4-Hydroxyphenyl)benzamideHydroxyl group instead of methoxyNotable antioxidant activity

The unique combination of multiple methoxy groups and the benzofuran structure in this compound potentially enhances its solubility and biological activity compared to simpler analogs.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Interaction studies are ongoing to determine how this compound interacts with biological targets such as enzymes or receptors involved in disease processes.

Case Studies

Several studies have investigated the biological effects of benzofuran derivatives:

  • Antimycobacterial Activity : A study demonstrated that certain benzofuran derivatives exhibited profound antimycobacterial activity with low toxicity towards mammalian cells . This suggests a promising therapeutic index for compounds like this compound.
  • Antiproliferative Effects : In vitro assays have shown that related compounds can inhibit cell proliferation in various cancer cell lines, indicating potential use in cancer therapy .

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide

InChI

InChI=1S/C20H19NO5/c1-11-15-9-13(21-12(2)22)5-7-18(15)26-20(11)19(23)16-10-14(24-3)6-8-17(16)25-4/h5-10H,1-4H3,(H,21,22)

InChI Key

JTGOFGCGFPCQKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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